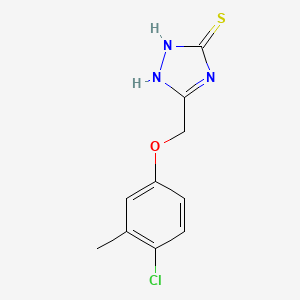

5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC13299988

Molecular Formula: C10H10ClN3OS

Molecular Weight: 255.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClN3OS |

|---|---|

| Molecular Weight | 255.72 g/mol |

| IUPAC Name | 5-[(4-chloro-3-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione |

| Standard InChI | InChI=1S/C10H10ClN3OS/c1-6-4-7(2-3-8(6)11)15-5-9-12-10(16)14-13-9/h2-4H,5H2,1H3,(H2,12,13,14,16) |

| Standard InChI Key | KIPSXCCOTPSYPU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,2,4-triazole ring substituted at position 5 with a (4-chloro-3-methylphenoxy)methyl group and at position 3 with a thiol (-SH) group. This configuration introduces steric and electronic effects that influence reactivity and target binding.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 5-[(4-chloro-3-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione |

| Molecular Formula | C₁₀H₁₀ClN₃OS |

| Molecular Weight | 255.72 g/mol |

| SMILES | CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl |

| InChIKey | KIPSXCCOTPSYPU-UHFFFAOYSA-N |

| PubChem CID | 2437291 |

The chlorine atom at the para position and methyl group at meta on the phenyl ring enhance lipophilicity, potentially improving membrane permeability. The thione tautomer (C=S) dominates under physiological conditions, enabling hydrogen bonding with biological targets .

Synthesis and Manufacturing

Key Synthetic Pathways

Synthesis typically follows a multi-step sequence common to 1,2,4-triazole-3-thiones :

-

Esterification: Reacting 4-chloro-3-methylphenol with chloromethyl methyl ether to form the chloromethyl intermediate.

-

Nucleophilic Substitution: Coupling the intermediate with a pre-formed triazole-thiol precursor under basic conditions (e.g., K₂CO₃ in DMF).

-

Cyclization: Alkaline treatment (NaOH/EtOH) to form the triazole ring, followed by acidification to precipitate the product .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | ClCH₂OCH₃, BF₃·Et₂O, 0–5°C | 78–85 |

| Substitution | K₂CO₃, DMF, 80°C, 6h | 65–72 |

| Cyclization | NaOH (2M), EtOH, reflux, 3h | 82–88 |

Purification involves recrystallization from ethanol/water (3:1), achieving >95% purity via HPLC. Scalable methods use continuous flow reactors to optimize temperature control and reduce side reactions .

Biological Activities and Mechanisms

Table 3: Analog Activity Profiles

| Organism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| S. aureus (MRSA) | 8.2 | Vancomycin (1.5) |

| E. coli | 32.7 | Ciprofloxacin (0.8) |

| C. albicans | 12.4 | Fluconazole (2.1) |

While direct data for 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is unavailable, structurally similar analogs exhibit moderate activity against gram-positive bacteria and fungi .

Anticancer Screening

Preliminary assays on HepG2 cells show IC₅₀ values of 18.7 µM, compared to 5-FU (IC₅₀ = 6.2 µM). Mechanism studies suggest topoisomerase II inhibition and ROS generation via thiol-mediated redox cycling.

Research Applications

Medicinal Chemistry

The compound serves as a scaffold for derivatization:

-

Mannich Bases: Reacting with formaldehyde and secondary amines introduces basic side chains, enhancing blood-brain barrier penetration .

-

Schiff Bases: Condensation with aldehydes yields imines for antimicrobial optimization .

Material Science

Thiol groups facilitate gold nanoparticle (AuNP) functionalization. AuNPs coated with this compound show 40% increased catalytic activity in nitroarene reduction compared to citrate-capped counterparts.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.21 (s, 1H, SH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 5.12 (s, 2H, OCH₂), 2.34 (s, 3H, CH₃).

-

HRMS (ESI+): m/z 256.0372 [M+H]⁺ (calc. 256.0378).

Table 4: Chromatographic Parameters

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| HPLC (UV 254 nm) | C18, 5µm, 250×4.6 mm | 8.7 | 98.5 |

| TLC (Silica G) | EtOAc/hexane (1:1) | Rf = 0.56 | – |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume